(E)-2'-Hydroxy-3,4-dimethoxychalcone: A Comprehensive Technical Overview
(E)-2'-Hydroxy-3,4-dimethoxychalcone: A Comprehensive Technical Overview
Introduction
(E)-2'-Hydroxy-3,4-dimethoxychalcone is a synthetic chalcone derivative belonging to the flavonoid class of natural products.[1][2] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized in medicinal chemistry as "privileged scaffolds" due to their diverse biological activities.[1] These activities include anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] The specific substitution pattern of (E)-2'-Hydroxy-3,4-dimethoxychalcone, featuring a hydroxyl group on one aromatic ring (A-ring) and two methoxy groups on the other (B-ring), strategically modulates its electronic properties and potential for hydrogen bonding, which are crucial for its biological interactions.[1] This technical guide provides an in-depth analysis of its chemical properties, structure, synthesis, and known biological significance.
Chemical Properties and Structure
The fundamental chemical and physical properties of (E)-2'-Hydroxy-3,4-dimethoxychalcone are summarized below, providing a foundational dataset for researchers.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₄ | [4][5] |
| Molecular Weight | 284.31 g/mol | [4][5] |
| Appearance | Light yellow to yellow to orange powder/crystal | [5] |
| Purity | >98.0% (HPLC) | [5] |
| CAS Number | 79140-20-8, 19152-36-4 | [4][5] |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | [4] |
| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | [4] |
| InChI | InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | [4][5] |
| InChIKey | MFLSRHQHCDTOGH-VQHVLOKHSA-N | [4][5] |
Structural Elucidation
(E)-2'-Hydroxy-3,4-dimethoxychalcone is a 1,3-diaryl-2-propen-1-one.[1] Its structure is characterized by two aromatic rings, designated as A and B rings, connected by a three-carbon α,β-unsaturated carbonyl bridge. The "2'-hydroxy" designation indicates a hydroxyl group at the second position of the A-ring (the phenyl group attached to the carbonyl carbon). The "3,4-dimethoxy" indicates two methoxy groups at the third and fourth positions of the B-ring (the phenyl group attached to the β-carbon of the enone system).[1] The "(E)" prefix specifies the stereochemistry of the double bond in the propenone linker, indicating a trans configuration, which is the more thermodynamically stable isomer.[1]
This specific arrangement of functional groups—a hydroxyl group capable of forming intramolecular hydrogen bonds with the adjacent carbonyl oxygen and electron-donating methoxy groups—is critical to its chemical reactivity and biological activity.
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing (E)-2'-Hydroxy-3,4-dimethoxychalcone is the Claisen-Schmidt condensation reaction.[2][6] This reaction involves the base-catalyzed aldol condensation between an appropriate acetophenone and a benzaldehyde derivative.
Methodology:
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Reactants: The synthesis involves the reaction of 2-hydroxyacetophenone (provides the A-ring and carbonyl group) and 3,4-dimethoxybenzaldehyde (provides the B-ring).
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Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used to deprotonate the α-carbon of the acetophenone, forming an enolate.[7][8]
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Solvent: The reaction is often carried out in a protic solvent like methanol or ethanol at room temperature.[6][7]
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Reaction: The enolate ion acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde.
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Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the stable α,β-unsaturated ketone, (E)-2'-Hydroxy-3,4-dimethoxychalcone.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a crystalline solid.[9] Some methods may employ column chromatography for higher purity.[9]
Caption: Synthesis workflow for (E)-2'-Hydroxy-3,4-dimethoxychalcone.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[7][8] Specific chemical shifts and coupling constants confirm the presence of the aromatic protons, the vinylic protons of the enone system (with a characteristic large coupling constant for the trans isomer), the methoxy groups, and the phenolic hydroxyl group.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include a broad peak for the hydroxyl (-OH) group, a sharp peak for the conjugated carbonyl (C=O) group, and bands corresponding to aromatic C=C bonds and C-O stretches of the ether groups.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[4]
Biological Activity and Signaling Pathways
(E)-2'-Hydroxy-3,4-dimethoxychalcone and structurally related chalcones have been investigated for a variety of biological activities, primarily focusing on their anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Research indicates that 2'-hydroxychalcone derivatives can exert anti-inflammatory effects by modulating key signaling pathways.[1] One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][10]
In an inflammatory state, signaling molecules like lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. Chalcones can interfere with this process, suppressing the activation of NF-κB and thereby reducing the inflammatory response.[1][10]
Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.
Antioxidant Properties
The antioxidant capacity of chalcones is a well-documented aspect of their bioactivity.[1] This property is largely attributed to their chemical structure, which allows them to act as free radical scavengers. The phenolic hydroxyl group and the overall electronic configuration modulated by the methoxy groups enable the molecule to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] Studies on related 2'-hydroxychalcones have demonstrated significant activity in scavenging free radicals and inhibiting lipid peroxidation.[1]
References
- 1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | CymitQuimica [cymitquimica.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scispace.com [scispace.com]
- 10. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
